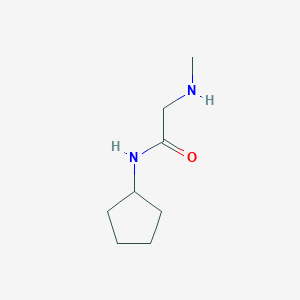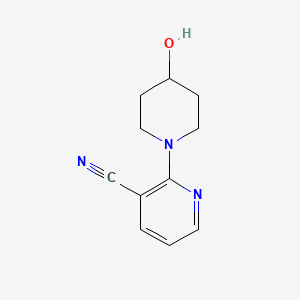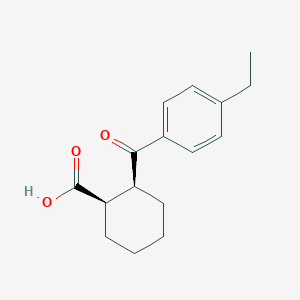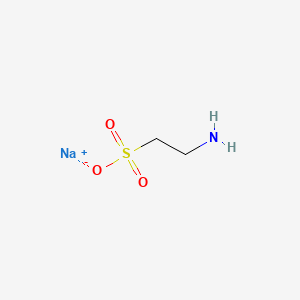
Sodium taurinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several methods exist for synthesizing sodium taurinate. One notable cyclic process involves reacting ethylene oxide with sodium bisulfite and ammonium to obtain this compound. Excess ammonia is subsequently removed, and the resulting this compound is neutralized with sulfur dioxide or sulfurous acid to recover taurine. This process ensures a high yield of taurine production .
Chemical Reactions Analysis
Applications De Recherche Scientifique
1. Endothelial Cell Protection
Sodium taurinate, particularly in its form as taurine, demonstrates potential in modulating human endothelial cell death, especially in the context of apoptosis versus necrosis. It has been shown to significantly attenuate endothelial cell (EC) apoptosis and maintain EC function. This is particularly relevant in the amelioration of acute lung injury during systemic inflammatory response syndrome (Jiang-huai Wang et al., 1996).
2. Cognitive Function Improvement
Research indicates that taurine can mitigate memory impairment caused by various chemical agents in mice. This suggests a role for this compound in cognitive health, particularly in protecting against memory disruptions induced by substances like alcohol and pentobarbital (B. Vohra & Xiang Hui, 2000).
3. Cardiovascular Health
This compound has been studied for its effects on intracellular sodium activity in cardiac cells. An increase in intracellular taurine significantly reduced the intracellular sodium activity of isolated myocytes, suggesting a protective role in cardiovascular health (M. Suleiman et al., 1992).
4. Anticonvulsant Potential
Taurine derivatives have been explored for their anticonvulsant activity. Piperidino, benzamido, phthalimido, and phenylsuccinylimido derivatives of taurinamide showed effectiveness in this regard. This suggests potential applications of this compound in the development of anticonvulsant drugs (P. Kontro et al., 1983).
5. Neuroprotective Influence
Taurine has shown neuroprotective properties, especially in fluoride-induced biochemical and behavioral deficits in rats. This compound, therefore, might be useful in mitigating neurotoxicity via mechanisms like restoring acetylcholinesterase activity and antioxidant status (I. A. Adedara et al., 2017).
Propriétés
| 7347-25-3 | |
Formule moléculaire |
C2H7NNaO3S |
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
sodium;2-aminoethanesulfonate |
InChI |
InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |
Clé InChI |
MDMBYMJYFDDMMO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])N.[Na+] |
SMILES canonique |
C(CS(=O)(=O)O)N.[Na] |
| 7347-25-3 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


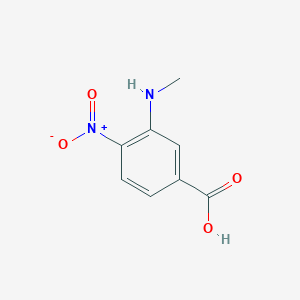
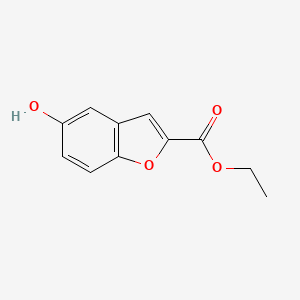
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
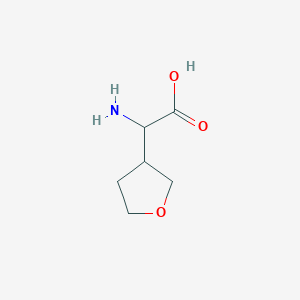
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
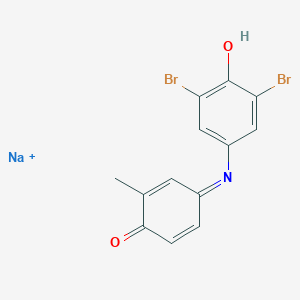
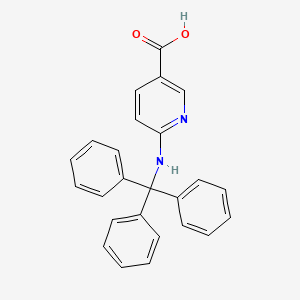

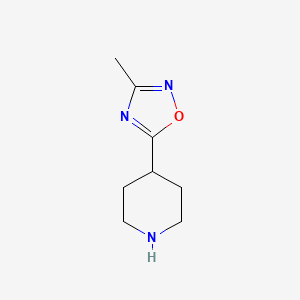
![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
